アナストロゾール二酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anastrozole Diacid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects beyond breast cancer treatment.

Industry: Utilized in the development of new materials and chemical processes

作用機序

Target of Action

Anastrozole Diacid primarily targets the enzyme known as aromatase . Aromatase plays a crucial role in the biosynthesis of estrogens, which are hormones that regulate various physiological processes, including the growth of certain types of breast cancer cells .

Mode of Action

Anastrozole Diacid is a potent and selective non-steroidal aromatase inhibitor . It works by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androstenedione to estrone, and testosterone to estradiol, thereby reducing the levels of circulating estrogens . This reduction in estrogen levels can lead to a decrease in tumor mass or delay progression in patients with tumors that are responsive to hormones .

Biochemical Pathways

The primary biochemical pathway affected by Anastrozole Diacid is the aromatization of androgens to estrogens . By inhibiting the aromatase enzyme, Anastrozole Diacid effectively blocks this pathway, leading to a significant reduction in the levels of circulating estrogens . The downstream effects of this include a decrease in the growth and proliferation of estrogen-responsive breast cancer cells .

Pharmacokinetics

Anastrozole Diacid is well absorbed and extensively metabolized in the liver . The primary metabolite, triazole, is inactive . The drug is excreted mainly via feces, with urinary excretion accounting for about 10% of total elimination, mostly as metabolites . The time to peak plasma concentration is approximately 2 hours without food, and 5 hours with food . The elimination half-life is approximately 50 hours .

Result of Action

The molecular and cellular effects of Anastrozole Diacid’s action primarily involve a reduction in the growth and proliferation of estrogen-responsive breast cancer cells . By decreasing the levels of circulating estrogens, Anastrozole Diacid can reduce tumor mass or delay the progression of these types of tumors . Additionally, it may cause bones to get thinner and weaker, which may raise the chance of broken bones like in the spine, hip, and wrist .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Anastrozole Diacid. For instance, the drug’s effectiveness can be affected by the patient’s menopausal status, as it is usually only used after menopause . Furthermore, the environmental risk assessment data suggests that the use of Anastrozole Diacid presents an insignificant risk to the environment .

生化学分析

Biochemical Properties

Anastrozole Diacid plays a pivotal role in biochemical reactions by inhibiting the enzyme aromatase. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the biosynthesis of estrogens from androgens. By binding to the aromatase enzyme, Anastrozole Diacid prevents the conversion of androgens such as androstenedione and testosterone into estrogens like estrone and estradiol . This interaction is highly selective and competitive, ensuring that the enzyme’s activity is significantly reduced, leading to lower estrogen levels in the body .

Cellular Effects

Anastrozole Diacid exerts profound effects on various types of cells and cellular processes. In hormone receptor-positive breast cancer cells, the reduction in estrogen levels caused by Anastrozole Diacid leads to decreased cell proliferation and increased apoptosis. This compound influences cell signaling pathways, particularly those involving estrogen receptors, and alters gene expression patterns associated with cell growth and survival . Additionally, Anastrozole Diacid impacts cellular metabolism by reducing the availability of estrogens, which are essential for the metabolic activities of certain cancer cells .

Molecular Mechanism

The molecular mechanism of Anastrozole Diacid involves the inhibition of the aromatase enzyme. Anastrozole Diacid binds to the heme group of the aromatase enzyme, blocking its active site and preventing the conversion of androgens to estrogens . This inhibition is highly specific, ensuring that only the aromatase enzyme is targeted without affecting other enzymes involved in steroidogenesis. The reduction in estrogen levels leads to decreased activation of estrogen receptors, resulting in altered gene expression and reduced cell proliferation in estrogen-dependent breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anastrozole Diacid have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Studies have shown that Anastrozole Diacid can sustain its effects on estrogen levels and cellular functions even after prolonged exposure. Long-term use may lead to adaptive changes in cellular pathways, potentially affecting the compound’s efficacy .

Dosage Effects in Animal Models

The effects of Anastrozole Diacid vary with different dosages in animal models. At lower doses, the compound effectively reduces estrogen levels without causing significant adverse effects . At higher doses, Anastrozole Diacid may lead to toxic effects, including bone density loss and alterations in lipid metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Anastrozole Diacid is primarily metabolized in the liver through oxidative and conjugative pathways. The main metabolic pathways involve hydroxylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, followed by glucuronidation by UDP-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites, which are then excreted via the urine . The metabolism of Anastrozole Diacid is crucial for its clearance from the body and the regulation of its pharmacological activity.

Transport and Distribution

Anastrozole Diacid is well-absorbed and widely distributed within the body. It is transported in the bloodstream, primarily bound to plasma proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate various tissues, including adipose tissue and the liver. The transport and distribution of Anastrozole Diacid are essential for its therapeutic efficacy, ensuring that sufficient concentrations reach the target tissues .

Subcellular Localization

The subcellular localization of Anastrozole Diacid is primarily within the endoplasmic reticulum, where the aromatase enzyme is located . This localization is facilitated by the compound’s lipophilic nature, allowing it to integrate into the endoplasmic reticulum membrane. The presence of Anastrozole Diacid in the endoplasmic reticulum ensures effective inhibition of the aromatase enzyme, leading to reduced estrogen synthesis and subsequent therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Anastrozole Diacid involves multiple steps, starting from the precursor AnastrozoleOne common method involves the oxidation of Anastrozole using strong oxidizing agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Anastrozole Diacid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the required specifications .

化学反応の分析

Types of Reactions

Anastrozole Diacid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert Anastrozole Diacid into its corresponding alcohols.

Substitution: The triazole ring in Anastrozole Diacid can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Anastrozole Diacid can lead to the formation of diacid derivatives, while reduction can yield alcohol derivatives .

類似化合物との比較

Similar Compounds

Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.

Formestane: A steroidal aromatase inhibitor used in Europe.

Uniqueness

Anastrozole Diacid is unique due to its specific chemical structure, which allows for selective inhibition of aromatase with minimal side effects. Its non-steroidal nature provides advantages over steroidal inhibitors, such as a lack of steroid-associated adverse effects .

特性

CAS番号 |

1338800-81-9 |

|---|---|

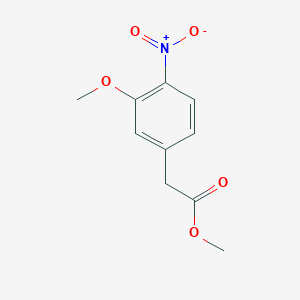

分子式 |

C17H21N3O4 |

分子量 |

331.37 |

外観 |

Solid powder |

純度 |

> 95% |

溶解性 |

DMSO (Slightly), Methanol (Slightly) |

同義語 |

2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。